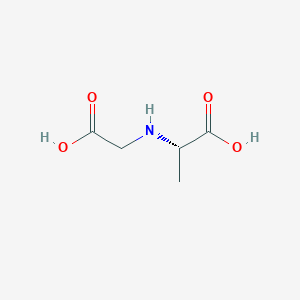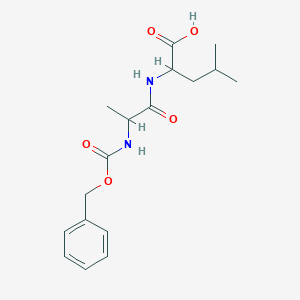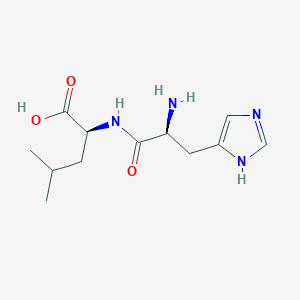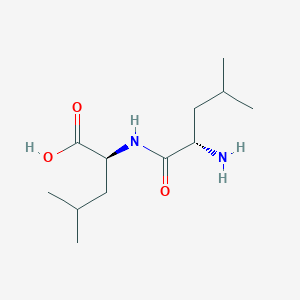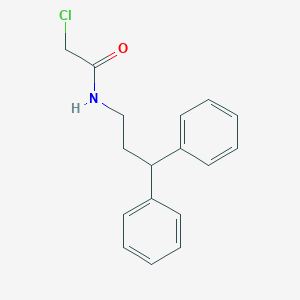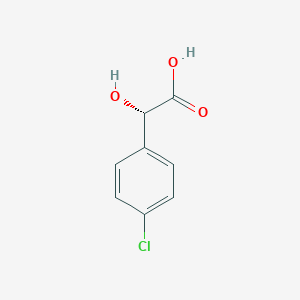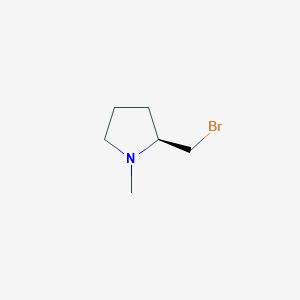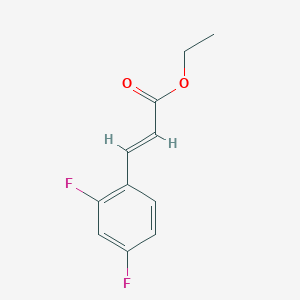
3-(2,4-Difluorofenil)acrilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,4-difluorophenyl)acrylate is an organic compound with the molecular formula C11H10F2O2 It is a derivative of acrylic acid, where the ethyl ester is substituted with a 2,4-difluorophenyl group
Aplicaciones Científicas De Investigación
Ethyl 3-(2,4-difluorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(2,4-difluorophenyl)acrylate can be synthesized through the esterification of 3-(2,4-difluorophenyl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(2,4-difluorophenyl)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2,4-difluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(2,4-difluorophenyl)acrylic acid.
Reduction: Ethyl 3-(2,4-difluorophenyl)propanoate.
Substitution: Various substituted phenyl acrylates depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2,4-difluorophenyl)acrylate involves its interaction with various molecular targets. The presence of the difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2,4-difluorophenyl)acrylate
- Ethyl 3-(3,4-difluorophenyl)acrylate
- Ethyl 3-(2,4-dichlorophenyl)acrylate
Uniqueness
Ethyl 3-(2,4-difluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for targeted research and applications.
Propiedades
Número CAS |
134672-68-7 |
|---|---|
Fórmula molecular |
C11H10F2O2 |
Peso molecular |
212.19 g/mol |
Nombre IUPAC |
ethyl 3-(2,4-difluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3 |
Clave InChI |
CIDYGTPEQJOLBL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)F)F |
SMILES isomérico |
CCOC(=O)/C=C/C1=C(C=C(C=C1)F)F |
SMILES canónico |
CCOC(=O)C=CC1=C(C=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


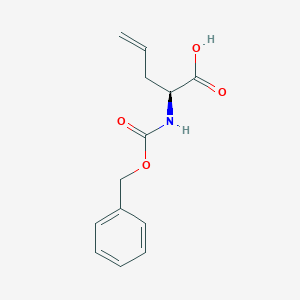
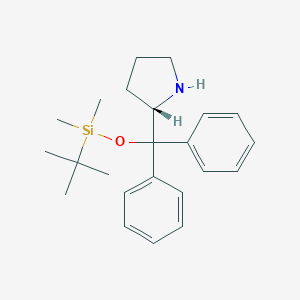
![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)
